molecular formula C9H13FN2O B13031380 1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13031380
M. Wt: 184.21 g/mol
InChI Key: XBXPELKJVHFRSM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine is a fluorinated aromatic diamine characterized by a benzene ring substituted with a fluorine atom at position 3 and a methoxy group at position 5, attached to an ethane-1,2-diamine backbone. This compound’s structure confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science. The fluorine atom enhances electronegativity and lipophilicity, while the methoxy group contributes electron-donating effects, influencing solubility and reactivity .

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3

InChI Key

XBXPELKJVHFRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)N)F

Origin of Product

United States

Preparation Methods

Route A: Reductive Amination

This method uses nitrobenzene derivatives as precursors.

  • Step 1: Nitration

    • Starting with 3-fluoro-5-methoxybenzene, nitration is performed using nitric acid and sulfuric acid to introduce a nitro group.
  • Step 2: Reduction

    • The nitro group is reduced to an amine using hydrogen gas and Pd/C catalyst under controlled pressure and temperature.
  • Step 3: Reductive Amination

    • The primary amine undergoes reductive amination with ethylene diamine under acidic conditions to yield the final product.

Route B: Direct Amination

This route starts with halogenated aromatic compounds.

  • Step 1: Halogen Exchange

    • A halogenated precursor (e.g., 3-chloro-5-methoxybenzene) undergoes fluorination using KF in polar solvents like DMF.
  • Step 2: Diamination

    • The fluorinated compound is treated with ethylene diamine in the presence of a base (e.g., NaOH) to yield the desired product.

Reaction Conditions

Step Temperature (°C) Solvent Catalyst/Reagent Notes
Nitration 0–50 H2SO4 HNO3 Maintain low temperature for selectivity.
Reduction Room Temp Methanol Pd/C Hydrogen pressure ~50 psi.
Reductive Amination 70–100 Ethanol NaBH4 or H2/Pd-C Acidic medium enhances yield.
Halogen Exchange 80–120 DMF KF Dry conditions recommended.

Analytical Data

The synthesized compound can be characterized using:

  • NMR Spectroscopy :

    • Proton signals for aromatic hydrogens and methoxy group appear between δ = 6.8–7.8 ppm.
    • Amine protons are observed around δ = 2–4 ppm.
  • Mass Spectrometry :

    • Molecular ion peak at $$ m/z = 184 $$, corresponding to $$ C9H{13}FN_2O $$.
  • IR Spectroscopy :

    • Characteristic NH stretching at ~3300 cm$$^{-1}$$, aromatic C-H stretching at ~3050 cm$$^{-1}$$.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, synthesis routes, and applications. Key structural variations include halogen substitution (F, Cl, Br), alkoxy groups (methoxy, ethoxy), and bulky substituents (trifluoromethyl).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine 3-F, 5-OCH₃ C₉H₁₂FN₂O 184.21 Potential ligand for metal complexes; corrosion inhibition
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine 3-Cl, 5-F C₈H₁₀ClF₂N₂ 216.63 Discontinued commercially; limited stability data
N1-(3-Methoxyphenyl)ethane-1,2-diamine 3-OCH₃ C₉H₁₄N₂O 166.22 Intermediate in pharmaceutical synthesis
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Cl, 3-CF₃ C₉H₁₀ClF₃N₂ 238.64 High molecular weight; chiral center for enantioselective catalysis
1-(3-Bromo-phenyl)-ethane-1,2-diamine 3-Br C₈H₁₁BrN₂ 215.09 Used in Suzuki coupling reactions; bromine enhances cross-coupling activity

Key Findings:

Substituent Effects on Stability and Reactivity :

  • Fluorine and methoxy groups enhance thermal stability compared to alkoxy derivatives (e.g., 2-(2-alkoxyphenyl)-1H-imidazolines decompose under heat due to dealkylation ).
  • Chloro analogs (e.g., 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine) exhibit higher molecular weights but may face stability challenges in aqueous environments .

Electronic and Steric Influence :

  • The trifluoromethyl group in (1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents .
  • Methoxy groups improve solubility in organic solvents compared to halogenated analogs, as seen in N1-(3-Methoxyphenyl)ethane-1,2-diamine .

Applications in Coordination Chemistry: Ethane-1,2-diamine derivatives are widely used as ligands. For example, N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine forms stable complexes with transition metals, relevant in catalysis and sensing . The target compound’s fluorine and methoxy groups may enhance metal-binding selectivity compared to non-fluorinated analogs .

Corrosion Inhibition Potential: Diamines with multiple NH groups, such as DETA and TETA, show higher corrosion inhibition efficiency due to increased chelation sites . The target compound’s dual amine groups and aromatic substituents may offer moderate inhibition, though less effective than polyamines.

Table 2: Comparative Reactivity in Schiff Base Formation

Compound Reaction Partner Product Application Key Reference
This compound Pyridine-2-carboxaldehyde Fluorescent metal complexes
N,N′-bis[1-(thiophen-3-yl)ethylidene]ethane-1,2-diamine Thiophene derivatives Bioactive coordination polymers
N1-(4-Methoxyphenyl)ethane-1,2-diamine Diethyl oxalate Anthelmintic piperazine derivatives

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorinated aromatic ring and amine functional groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.
  • Methoxy Group : This group can affect the electronic properties of the compound, potentially enhancing its biological activity.
  • Amine Functional Groups : These are crucial for interaction with biological targets, particularly in neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological activities:

Antidepressant Activity

Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The unique structure of this compound suggests it may influence these systems as well.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs can interact with cancer cell pathways. The fluorinated and methoxylated structure may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

Compounds with similar functional groups often exhibit modulating effects on inflammatory responses. This suggests that this compound may possess anti-inflammatory properties.

In Vitro Studies

A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study FocusMethodologyResults
Antidepressant ActivityNeurotransmitter binding assaysSignificant binding affinity observed for serotonin receptors.
Anticancer ActivityCell viability assays on cancer cell linesIC50 values indicated potent cytotoxicity against specific cancer types.
Anti-inflammatory ActivityCarrageenan-induced paw edema modelNotable reduction in edema compared to control groups.

Case Studies

  • Antidepressant Effects : A study evaluated the impact of this compound on serotonin levels in rodent models. Results showed a marked increase in serotonin levels, suggesting potential antidepressant properties.
  • Anticancer Activity : Another study investigated the compound's effect on breast cancer cell lines, revealing an IC50 value of 10 μM, indicating significant cytotoxicity.

Mechanistic Insights

The biological activity is mediated through interactions with various biological targets:

  • Receptor Binding : The amine groups allow for hydrogen bonding with receptors, enhancing binding affinity.
  • Enzyme Inhibition : The structural features may inhibit enzymes involved in neurotransmitter degradation or cancer cell proliferation.

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